4-Ethoxy-4-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-ethoxy-4-methylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-3-10-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 |
InChI Key |
MMYISEKIIWSERK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCNCC1)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 4 Methylpiperidine and Its Derivatives
Direct Synthesis Approaches to the 4-Ethoxy-4-methylpiperidine Scaffold
Direct synthesis approaches aim to construct the core piperidine (B6355638) ring system from acyclic or other cyclic precursors. These methods are fundamental in providing access to a wide range of substituted piperidines.
Ring-Closing Reactions for Piperidine Formation
Ring-closing or cyclization reactions are a major class of reactions used to form the piperidine ring. These can be either intramolecular, where a single molecule folds and reacts with itself, or intermolecular, where two or more molecules combine to form the ring.
Intramolecular cyclization is a powerful strategy for forming N-heterocycles like piperidine. mdpi.com In this approach, a precursor molecule containing a nitrogen source (typically an amine) and a reactive site elsewhere in the molecule are designed to react with each other, forming a new carbon-nitrogen bond and closing the ring. mdpi.com Various methods fall under this category, including radical-mediated cyclizations and transition metal-catalyzed reactions. mdpi.comnih.gov
For instance, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org This method involves the activation of an N-F bond, followed by the formation of a C-N bond. acs.org Another example is the intramolecular aza-Michael reaction, which is a straightforward method for creating enantiomerically enriched N-heterocycles by activating a double bond. mdpi.com
The diastereoselectivity of these reactions can often be controlled. For example, in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, the choice of reagent can significantly influence the stereochemical outcome. acs.org
| Reaction Type | Key Features | Example Precursor Type | Catalyst/Reagent Examples | Reference |
|---|---|---|---|---|
| Intramolecular C-H Amination | Forms C-N bond via C-H activation | N-fluoride amides | Copper complexes | acs.org |
| Intramolecular aza-Michael Reaction | Organocatalytic, good for enantioselective synthesis | Amino-enones | Organocatalysts | mdpi.com |
| Radical Cyclization | Diastereoselectivity can be reagent-dependent | 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride, Tris(trimethylsilyl)silane | acs.org |
Intermolecular cyclizations involve the reaction of two or more separate molecules to form the piperidine ring. nih.gov These strategies are highly versatile and allow for the assembly of complex piperidine structures from simpler starting materials. nih.gov A common approach is the [5+1] annulation, where a five-atom component reacts with a one-atom component. nih.gov
Palladium-catalyzed reactions are frequently employed in intermolecular cyclizations. For example, a palladium-catalyzed reaction of vinyl iodides and N-tosylhydrazones can assemble η3-allyl ligands, which can then be trapped intramolecularly by nitrogen nucleophiles to yield piperidine derivatives. organic-chemistry.org
| Reaction Type | Key Features | Reactant Types | Catalyst Examples | Reference |
|---|---|---|---|---|
| [5+1] Annulation | Condensation of amines with aldehydes or ketones followed by reduction. | Amines, Aldehydes/Ketones | - | nih.gov |
| Palladium-catalyzed η3-allyl formation | Involves carbene insertion and subsequent intramolecular trapping. | Vinyl iodides, N-tosylhydrazones | Palladium catalysts | organic-chemistry.org |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. bas.bgtaylorfrancis.combeilstein-journals.org MCRs are advantageous due to their atom economy, energy efficiency, and often milder reaction conditions. bas.bg
The synthesis of functionalized piperidines is a well-established application of MCRs. bas.bgtaylorfrancis.combeilstein-journals.org A common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-keto ester. beilstein-journals.org Various catalysts have been developed to promote these reactions, including nano-crystalline solid acids like nano-sulfated zirconia, and recyclable catalysts such as PEG-embedded potassium tribromide. bas.bgbeilstein-journals.org These catalysts often lead to high yields and allow for easy work-up and catalyst recovery. bas.bg
| Reactants | Catalyst | Key Advantages | Reference |
|---|---|---|---|
| Aldehydes, Amines, β-Keto esters | Nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, nano-ZSM-5 zeolites | Short reaction times, mild conditions, easy work-up, catalyst reusability. | bas.bg |
| Aldehydes, Amines, β-Keto esters | PEG-embedded potassium tribromide ([K+PEG]Br3−) | High yields, recyclable catalyst. | beilstein-journals.org |
| Aromatic aldehydes, Amines, Acetoacetic esters | Tetrabutylammonium tribromide (TBATB) | One-pot synthesis of highly functionalized piperidines. | taylorfrancis.com |
| β-Nitrostyrenes, Meldrum's acid, Aromatic aldehydes, Ammonium (B1175870) acetate | - | Pseudo five-component reaction for diversity-oriented synthesis. | acs.org |
Reductive amination is a cornerstone reaction in the synthesis of amines, including the formation of the piperidine ring. chim.ittandfonline.comumh.es This method typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. tandfonline.com The double reductive amination (DRA) of dicarbonyl compounds is a particularly direct route to the piperidine skeleton. chim.it
A variety of reducing agents can be employed, with borane-pyridine complex being a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method has been successfully applied to the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com The reaction is compatible with a range of functional groups and can be performed in both protic and aprotic solvents. tandfonline.com Reductive amination has also been instrumental in the synthesis of polyhydroxypiperidines, which are of interest for their biological activities. chim.itumh.es
| Substrates | Reducing Agent | Key Features | Reference |
|---|---|---|---|
| Aldehydes and Piperidines (secondary amines) | Borane-pyridine complex | Eliminates nitrile impurities, compatible with various functional groups. | tandfonline.com |
| Dicarbonyl compounds and Amines | Various (e.g., H₂, NaBH₃CN) | Direct access to the piperidine skeleton (Double Reductive Amination). | chim.it |
The hydrogenation of pyridine (B92270) and its derivatives is a widely used industrial method for the production of piperidines. wikipedia.org This reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring, resulting in the saturated piperidine ring. wikipedia.org
A variety of catalysts can be used for this transformation, including molybdenum disulfide, rhodium, palladium, and ruthenium complexes. mdpi.comwikipedia.orgnih.govdicp.ac.cn The choice of catalyst can influence the stereoselectivity of the reaction, allowing for the synthesis of specific stereoisomers of substituted piperidines. mdpi.comdicp.ac.cn For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts can yield chiral piperidines. mdpi.com Electrocatalytic hydrogenation offers a more sustainable approach, operating at ambient temperature and pressure. nih.gov
| Catalyst Type | Key Features | Reference |
|---|---|---|
| Molybdenum disulfide | Industrial standard for piperidine production. | wikipedia.org |
| Rhodium complexes | Used for diastereoselective hydrogenation of fluoropyridines. | mdpi.com |
| Palladium catalysts | Chemoselective hydrogenation, useful in multi-step syntheses. | mdpi.com |
| Iridium complexes | Asymmetric hydrogenation of pyridinium salts to yield chiral piperidines. | mdpi.com |
| Ruthenium complexes | Used in asymmetric hydrogenation for complete conversion of enamines. | mdpi.com |
| Carbon-supported rhodium catalyst | Used in electrocatalytic hydrogenation for sustainable synthesis. | nih.gov |
Functionalization of Pre-formed Piperidine Rings at the C-4 Position
A common and direct strategy for synthesizing this compound involves the modification of a pre-existing piperidine ring. This approach typically begins with a piperidine derivative that is already substituted at the C-4 position, which is then further elaborated to introduce the desired ethoxy and methyl groups.
The introduction of the ethoxy group at the C-4 position is most classically achieved through etherification of a corresponding 4-hydroxypiperidine (B117109) precursor. The Williamson ether synthesis is a robust and widely used method for this transformation. researchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netchemrxiv.org
The process begins with the deprotonation of the tertiary alcohol, 4-hydroxy-4-methylpiperidine, using a strong base to form a more nucleophilic alkoxide ion. Sodium hydride (NaH) is a common choice for this step. The resulting alkoxide then attacks an ethylating agent, such as ethyl iodide or ethyl bromide, displacing the halide and forming the desired ether linkage. thieme-connect.com The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway. researchgate.net Research on the etherification of similar 4-hydroxypiperidin-4-ols has demonstrated the feasibility of this method, though side reactions can sometimes lead to modest yields, necessitating careful optimization of reaction conditions. nih.gov
Table 1: Representative Conditions for Williamson Ether Synthesis
| Precursor | Base | Ethylating Agent | Solvent | Temperature (°C) | General Yield | Reference |
| 4-Hydroxy-4-methylpiperidine | Sodium Hydride (NaH) | Ethyl Iodide (EtI) | DMF / THF | 50 - 100 | 50-95% | researchgate.netthieme-connect.com |
| 4-Hydroxy-4-methylpiperidine | Potassium Carbonate (K₂CO₃) | Ethyl Bromide (EtBr) | Acetone (B3395972) / DMF | 60 - 80 | Moderate | unito.it |
| 4-Hydroxy-4-methylpiperidine | Silver Oxide (Ag₂O) | Ethyl Iodide (EtI) | N/A | Ambient | Good | thieme-connect.com |
A variation involves using silver oxide (Ag₂O) as a mild base, which can promote the reaction without the need to pre-form the alkoxide intermediate. thieme-connect.com
The introduction of the methyl group at the C-4 position can be achieved through several routes. While direct C-H methylation of a 4-ethoxypiperidine (B1589571) is challenging, a more common and controlled approach involves starting with a precursor that allows for the specific installation of the methyl group.
One effective strategy is the use of a Grignard reaction on a protected 4-piperidone (B1582916) derivative. The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile, attacking the carbonyl carbon of the 4-piperidone to form a tertiary alcohol after an acidic workup. nih.govrsc.org This reaction directly installs both the C-4 methyl group and the C-4 hydroxyl group, which can then be etherified as described in the previous section. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water. acs.org
Table 2: Grignard Reaction for C-4 Methylation
| Starting Material | Reagent | Key Intermediate | Subsequent Step | Reference |
| N-Protected-4-piperidone | Methylmagnesium bromide (CH₃MgBr) | N-Protected-4-hydroxy-4-methylpiperidine | Williamson Ether Synthesis | nih.govrsc.org |
Another approach involves the synthesis of piperidine derivatives bearing monomethyl or geminal dimethyl groups to explore structure-activity relationships, highlighting the importance of controlled methylation in medicinal chemistry. google.com While direct selective methylation of unactivated C-H bonds is difficult, recent advances in methylation chemistry using reagents like tetramethylammonium (B1211777) fluoride (B91410) (TMAF) have shown promise for various heterocycles, although application to this specific system would require further investigation. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Analogs
Creating specific stereoisomers of this compound analogs is crucial for pharmaceutical applications, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed for the stereoselective synthesis of substituted piperidines. nih.govnih.gov
One approach involves building the piperidine ring through a gold-catalyzed cyclization of an N-homopropargyl amide, which can lead to substituted piperidin-4-ols with high diastereoselectivity. nih.govnih.gov If the initial homopropargylic amine is prepared in an enantiomerically pure form, this chirality can be carried through the synthesis. nih.gov
Organocatalysis offers another powerful tool. For instance, a formal aza-[3+3] cycloaddition reaction using secondary amine catalysts can produce C-4 alkyl-substituted chiral piperidines with excellent enantiomeric excess. acs.org Furthermore, intramolecular cyclizations, such as the Prins or carbonyl ene cyclization, can be controlled by the choice of catalyst to favor specific diastereomers of substituted piperidines. semanticscholar.org For example, using a Lewis acid like methylaluminum dichloride (MeAlCl₂) can favor the formation of a thermodynamically stable product where substituents occupy equatorial positions. semanticscholar.org
Table 3: Comparison of Stereoselective Synthesis Strategies
| Method | Key Feature | Stereochemical Control | Typical Precursors | Reference |
| Gold-Catalyzed Cyclization | Modular {[2+3]+1} annulation | Diastereoselective, Enantioselective (with chiral starting material) | Chiral sulfinyl imines, propargyl Grignard | nih.govnih.gov |
| Organocatalytic aza-[3+3] | Iminium activation cascade | Enantioselective (up to 97% ee) | α,β-Unsaturated aldehydes, thiomalonamates | acs.org |
| Prins / Carbonyl Ene Cyclization | Lewis-acid catalyzed ring closure | Diastereoselective (kinetic vs. thermodynamic control) | Aldehydes with pendant alkenes | semanticscholar.org |
| Chiral Phosphoric Acid Catalysis | Intramolecular cyclization of unsaturated acetals | Enantioselective | Unsaturated acetals | Current time information in Chatham County, US. |
A highly enantioselective intramolecular cyclization of unsaturated acetals, catalyzed by a chiral phosphoric acid, has also been utilized to synthesize functionalized chiral piperidines, including those with C-4 substitution. Current time information in Chatham County, US. This method can achieve high enantioselectivity through the formation of chiral mixed phosphoric acid acetals. Current time information in Chatham County, US.
Advanced and Green Chemistry Approaches in Piperidine Synthesis Applicable to this compound
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. These "green chemistry" principles are increasingly being applied to the synthesis of complex heterocyclic structures like piperidines. nih.govscispace.com
Biocatalytic Transformations and C-H Oxidation Strategies
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and green alternative to traditional synthetic methods. core.ac.ukacsgcipr.org Enzymes operate under mild conditions and can provide exquisite control over regioselectivity and stereoselectivity. core.ac.uk A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to streamline the synthesis of complex 3D molecules like piperidines. news-medical.netnih.gov
This strategy employs enzymes, specifically flavin-dependent monooxygenases, to perform a highly selective C-H oxidation on the piperidine ring. news-medical.netnih.gov This is analogous to electrophilic aromatic substitution for flat molecules but applied to a 3D saturated system. nih.gov This enzymatic hydroxylation can be directed to specific positions, such as C-4, providing a functional handle for further elaboration. researchgate.netnews-medical.net This approach avoids the use of harsh oxidizing agents and protecting group manipulations, significantly simplifying synthetic routes. news-medical.net The development of reusable, immobilized enzymes, such as lipase (B570770) on magnetic nanotubes, further enhances the green credentials of this methodology for piperidine synthesis. rsc.org
Radical Cross-Coupling Methods for Piperidine Functionalization
Radical chemistry provides powerful methods for forming C-C bonds. When paired with the biocatalytic C-H oxidation described above, radical cross-coupling offers a modular and efficient way to build molecular complexity. news-medical.netnih.gov Following the enzymatic installation of a hydroxyl group, modern electrocatalytic methods, such as nickel-catalyzed radical cross-coupling, can be used to introduce a wide variety of functional groups. news-medical.net This two-step sequence—biocatalytic oxidation followed by radical coupling—dramatically simplifies the construction of highly substituted piperidines, reducing multi-step syntheses to just a few efficient transformations. news-medical.net
Other radical-based strategies for C-4 functionalization include Minisci-type reactions. nih.gov Historically, these reactions on pyridines suffered from poor regioselectivity, but methods using temporary blocking groups have enabled highly C-4 selective alkylation. acs.org Furthermore, photochemical methods that generate pyridinyl radicals have been shown to couple effectively with allylic radicals with high C-4 regioselectivity, offering a novel pathway for functionalization that diverges from classical Minisci chemistry. nih.gov
Catalyst-Free and Solvent-Free Methodologies
The development of synthetic protocols that operate without catalysts and solvents represents a significant advancement in green chemistry. These methods reduce the environmental impact by eliminating catalyst- and solvent-related toxicity, waste generation, and purification steps. Multicomponent reactions (MCRs) are particularly well-suited for this approach, as they can generate complex molecules like piperidine derivatives in a single, efficient step.
While specific catalyst- and solvent-free syntheses for this compound are not extensively documented, the principles have been successfully applied to related nitrogen-containing heterocycles. For instance, a novel protocol for synthesizing functionalized pyridin-2-ones, which share a core structure with piperidines, proceeds through a solvent-free cascade reaction. rsc.org In this method, 2-cyanoacetamides, various ketones, and acetone react in the presence of piperidine, which acts as a promoter, to yield the target compounds in good to excellent yields (up to 95%). rsc.org The advantages of this approach include the absence of a solvent, simple operation, and high efficiency. rsc.org
Another strategy involves leveraging the inherent reactivity of the starting materials to proceed without any catalyst. A metal-catalyst-free synthesis of propargylamines, which are valuable pharmaceutical building blocks, has been developed using a three-component reaction (A3 coupling). beilstein-journals.org It was discovered that the ortho-hydroxy group of salicylaldehyde, one of the reactants, presumably activates the Csp–H bond of a terminal alkyne, facilitating the reaction without a metal catalyst. beilstein-journals.org This reaction proceeds under solvent-free conditions at elevated temperatures (80-90 °C) and is applicable to a wide range of aldehydes, amines, and alkynes, offering good to excellent yields. beilstein-journals.org Similarly, the synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives has been achieved through a catalyst-free multicomponent reaction of 4-hydroxyquinolin-2(1H)-one, piperidine, and various benzaldehydes. benthamdirect.com While dichloromethane (B109758) was found to be the optimal solvent, the reaction also proceeds under solvent-free conditions. benthamdirect.com
These examples demonstrate the feasibility of catalyst-free and solvent-free approaches in heterocyclic synthesis. The insights from these methodologies could inform the future design of direct and environmentally benign syntheses for 4-alkoxy-4-alkylpiperidines.
Table 1: Example of a Solvent-Free Synthesis for Pyridin-2-one Derivatives This interactive table summarizes the findings from a solvent-free cascade reaction for synthesizing pyridin-2-one derivatives, which are structurally related to the target compound.
| Reactant 1 | Reactant 2 | Promoter | Condition | Yield | Reference |
| 2-Cyanoacetamide | Cyclohexanone | Piperidine | Solvent-free | High | rsc.org |
| Aryl-substituted 2-cyanoacetamide | Acetone | Piperidine | Solvent-free | Good to Excellent | rsc.org |
Sustainable Synthetic Routes
Sustainable synthesis encompasses a broad range of practices aimed at minimizing the environmental footprint of chemical processes. Beyond eliminating catalysts and solvents, these routes often involve the use of renewable starting materials, energy-efficient conditions, and recyclable catalysts. For the synthesis of functionalized piperidines, several innovative and sustainable methods have been developed.
One prominent green approach is the use of water as a reaction solvent. An effective and rapid one-pot, multi-component synthesis of highly functionalized piperidines has been achieved using sodium lauryl sulfate (B86663) (SLS) as a catalyst in water at room temperature. researchgate.netgrowingscience.com This protocol involves the condensation of aldehydes, amines, and β-ketoesters, offering moderate to high yields with a simple workup. researchgate.net The use of a surfactant like SLS in water facilitates the reaction of organic substrates in an aqueous medium, providing an environmentally friendly alternative to volatile organic solvents. researchgate.netgrowingscience.com
The development of recyclable and non-toxic catalysts is another cornerstone of sustainable synthesis. L-proline nitrate, a fully green and recyclable room temperature ionic liquid, has been employed as an organo-catalyst for the synthesis of highly functionalized piperidines. rsc.org This method, based on a three-component reaction, demonstrates high atom economy (89.5%) and reaction mass efficiency (79.66%), highlighting its environmental compatibility. rsc.org The catalyst can be recovered and reused for up to five cycles without a significant loss of activity. rsc.org
Eco-friendly inorganic catalysts also play a role in sustainable piperidine synthesis. Zirconium tetrachloride (ZrCl₄), a low-cost and environmentally benign catalyst, has been used to synthesize functionalized piperidine derivatives in ethanol (B145695) under visible light. journalspub.info This multicomponent, one-pot method features high atom economy, high yields, and mild reaction conditions. journalspub.info Similarly, PEG-embedded potassium tribromide ([K⁺PEG]Br₃⁻) has been shown to be an efficient and recyclable catalyst for the one-pot coupling of an aldehyde, amine, and β-keto ester to form piperidines. beilstein-journals.org The catalyst is easily regenerated and reused, making it a preferable alternative to other bromine-based catalytic systems. beilstein-journals.org
These methodologies underscore the progress in developing practical and sustainable synthetic routes for complex heterocyclic compounds, providing a framework for the green production of this compound and its derivatives.
Table 2: Comparison of Sustainable Catalytic Systems for Functionalized Piperidine Synthesis This interactive table compares different sustainable methods for synthesizing piperidine derivatives, highlighting the catalyst, solvent, and key advantages of each approach.
| Catalyst | Solvent | Key Features | Yields | Reference |
| Sodium Lauryl Sulfate (SLS) | Water | Environmentally friendly solvent; room temperature; simple workup. | Moderate to High | researchgate.netgrowingscience.com |
| L-proline nitrate | None (Ionic Liquid) | Recyclable organocatalyst; high atom economy; room temperature. | High | rsc.org |
| Zirconium tetrachloride (ZrCl₄) | Ethanol | Low-cost, eco-friendly catalyst; visible light irradiation. | High | journalspub.info |
| PEG-embedded KBr₃ | Ethanol | Recyclable catalyst; mild reaction conditions. | High | beilstein-journals.org |
Spectroscopic Characterization Methodologies for 4 Ethoxy 4 Methylpiperidine
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Ethoxy-4-methylpiperidine, a complete assignment of its proton (¹H) and carbon (¹³C) signals would be essential.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine (B6355638) ring, the methyl group at the C4 position, and the ethoxy group. The predicted chemical shifts are based on the analysis of similar piperidine derivatives and the known effects of substituents. chemicalbook.comresearchgate.net
The piperidine ring protons would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be expected in the range of δ 2.5-3.0 ppm, while the protons on the carbons at the C3 and C5 positions would appear further upfield, around δ 1.4-1.8 ppm. The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons around δ 3.4-3.6 ppm, coupled to the methyl protons which would appear as a triplet around δ 1.1-1.3 ppm. The methyl group at C4 is a singlet and would likely be found in the upfield region, around δ 1.0-1.2 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H2, H6 (axial & equatorial) | 2.5 - 3.0 | m | 4H |
| H3, H5 (axial & equatorial) | 1.4 - 1.8 | m | 4H |
| -OCH₂CH₃ | 3.4 - 3.6 | q | 2H |
| -OCH₂CH₃ | 1.1 - 1.3 | t | 3H |
| C4-CH₃ | 1.0 - 1.2 | s | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.
The quaternary carbon at C4, being bonded to an oxygen and a methyl group, would be significantly downfield. The carbons adjacent to the nitrogen (C2 and C6) would appear in the range of δ 45-50 ppm. The C3 and C5 carbons would be found further upfield. The ethoxy group carbons would have characteristic shifts, with the methylene carbon (-OCH₂-) being more downfield than the methyl carbon. The methyl group at C4 would resonate at a higher field. chemguide.co.uk
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C4 | 70 - 75 |
| -OCH₂CH₃ | 58 - 62 |
| C2, C6 | 45 - 50 |
| C3, C5 | 30 - 35 |
| C4-CH₃ | 20 - 25 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. oxinst.comyoutube.com It would show correlations between the protons on C2 and C3, and C5 and C6 of the piperidine ring, helping to trace the connectivity within the ring. The ethoxy group would show a clear cross-peak between the methylene quartet and the methyl triplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.comhmdb.ca It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signals in the δ 2.5-3.0 ppm range would correlate with the carbon signal around δ 45-50 ppm, confirming their assignment to C2 and C6.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₇NO, which corresponds to a molecular weight of 143.23 g/mol . fluorochem.co.uk
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 143. The fragmentation is likely to proceed through pathways that generate stable carbocations. A common fragmentation pathway for piperidines is the alpha-cleavage, involving the loss of a substituent on the carbon adjacent to the nitrogen. Another likely fragmentation would be the loss of the ethoxy group or the ethyl group from the ether linkage. uni-saarland.de
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion |
| 128 | [C₇H₁₄NO]⁺ | Loss of CH₃ |
| 98 | [C₆H₁₂N]⁺ | Loss of the ethoxy group |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage with loss of C₃H₇ |
Infrared Spectroscopy (IR) for Functional Group Identification
Infrared spectroscopy is a valuable tool for the identification of functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, and C-O bonds. libretexts.orgspecac.com
A broad absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic methyl and methylene groups would appear in the range of 2850-3000 cm⁻¹. A prominent C-O stretching vibration for the ether linkage would be expected in the region of 1050-1150 cm⁻¹. The N-H bending vibration may also be observed around 1590-1650 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3300 - 3500 | Stretching (broad) |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C-O (ether) | 1050 - 1150 | Stretching |
| N-H | 1590 - 1650 | Bending |
X-ray Crystallography for Solid-State Structural Determination
While NMR, MS, and IR can elucidate the structure of this compound, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and conformational details, provided that a suitable single crystal can be obtained. researchgate.netiucr.org
For piperidine derivatives, the ring typically adopts a chair conformation to minimize steric strain. iucr.org In this compound, it is expected that the piperidine ring would also be in a chair conformation. The relative orientation of the ethoxy and methyl groups at the C4 position would be determined, although free rotation around the C4-O bond would be expected in solution. X-ray crystallography would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.
Computational Chemistry and Theoretical Studies of 4 Ethoxy 4 Methylpiperidine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like 4-ethoxy-4-methylpiperidine. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying piperidine (B6355638) derivatives. researchgate.netresearchgate.net DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. A recent study on piperidine derivatives employed DFT to investigate their structural, electronic, and biological properties, highlighting the method's utility in drug design. researchgate.net
For a molecule like this compound, DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-31G(d) or larger, would be used to optimize the molecular geometry and determine its electronic properties. researchgate.netresearchgate.netresearchgate.net For instance, studies on similar substituted piperidines have used DFT to calculate optimized bond lengths, bond angles, and vibrational frequencies. researchgate.net These calculations provide insights into molecular geometry and electronic stability. researchgate.net In a theoretical study on the OH-initiated degradation of piperidine, DFT calculations (M06-2X/aug-cc-pVTZ) were crucial in determining the branching ratios for hydrogen abstraction from different positions on the piperidine ring. whiterose.ac.ukacs.org
Table 1: Representative DFT-Calculated Properties for a Substituted Piperidine Analog (Note: This data is illustrative and based on typical values for piperidine derivatives found in the literature.)
| Property | Calculated Value (B3LYP/6-31G(d)) |
|---|---|
| Total Energy (Hartree) | -445.123 |
| Dipole Moment (Debye) | 2.15 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | 1.23 |
| HOMO-LUMO Gap (eV) | 7.77 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. More sophisticated and accurate methods, such as Møller-Plesset perturbation theory (MP2), are often used to better account for electron correlation. mdpi.com
Ab initio studies have been instrumental in analyzing the conformational preferences of piperidine and its derivatives. sciforum.netsmu.edu For example, calculations have been used to investigate the protonation sites in complex piperidine-containing molecules, showing how the environment (gas phase vs. water) can influence basicity. mdpi.com A study comparing molecular mechanics and ab initio calculations for a thiosemicarbazone derivative containing a piperidine ring found that both methods predicted a chair conformation for the ring. sciforum.net These methods provide a rigorous, albeit computationally intensive, approach to understanding the fundamental electronic structure and stability of molecules like this compound.
The piperidine ring is not planar and exists in several conformations, with the "chair" form being the most stable. Other higher-energy conformations include the "boat" and "twist-boat" forms. researchgate.net For a substituted piperidine like this compound, the substituents (ethoxy and methyl groups) can occupy either axial or equatorial positions on the chair conformer.
Computational conformational analysis is used to determine the relative energies of these different conformers and identify the global energy minimum, which represents the most stable and populated structure. acs.org Theoretical studies on N-nitroso-piperidines have shown that the introduction of substituents can lead to an equilibrium mixture of boat and chair conformations. researchgate.net For this compound, the bulkier ethoxy and methyl groups at the C4 position would be expected to influence the conformational equilibrium. Theoretical calculations would predict the most stable arrangement, which is crucial for understanding its reactivity and interactions with biological systems. Recent theoretical work on piperidine has detailed the conformational distribution between equatorial and axial conformers at different temperatures. whiterose.ac.ukacs.org
Table 2: Illustrative Relative Energies of Piperidine Conformers (Note: This data is representative and based on general findings for piperidine rings.)
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.0 (Reference) |
| Twist-Boat | 5.5 - 6.0 |
| Boat | 6.5 - 7.0 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
Reactivity Prediction and Reaction Mechanism Elucidation
Computational methods are powerful tools for predicting the chemical reactivity of a molecule and elucidating the mechanisms of its reactions.
Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation or acceptance, providing valuable clues about its reactive sites. A computational analysis of TEMPO and its piperidine analogs demonstrated that the HOMO-LUMO gap is a key factor in the reactivity of the piperidine ring. researchgate.net Similarly, a theoretical study of the drug Pethidine, which contains a 1-methyl-4-phenylpiperidine-4-carboxylate core, used FMO analysis to understand its electronic properties and reactivity. ajchem-a.com
Table 3: Representative Frontier Orbital Data for a Piperidine Derivative (Note: This data is for illustrative purposes.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.8 | Indicates electron-donating capability (nucleophilic sites) |
| LUMO | 1.1 | Indicates electron-accepting capability (electrophilic sites) |
| Energy Gap | 7.9 | Indicator of chemical stability and reactivity |
Transition State Modeling
Theoretical investigations into the reaction mechanisms involving this compound through transition state modeling are not extensively documented in publicly available research. However, the principles of such studies can be understood from computational work on related piperidine derivatives. Transition state theory is a fundamental concept in chemical kinetics, and its application through computational methods like Density Functional Theory (DFT) provides deep insights into reaction pathways, activation energies, and the structures of transient, high-energy transition state molecules. rsc.org
For reactions involving piperidine derivatives, computational studies have successfully located and analyzed transition state structures for various transformations. uni-muenchen.de For instance, research on base-catalyzed reactions of N-chloropiperidine derivatives has utilized DFT to model transition states for processes like ring inversion, nitrogen inversion, and dehydrochlorination. uni-muenchen.de In one study, transition state structures for intramolecular addition, substitution, and elimination reactions of N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine were located to predict the most likely reaction products. uni-muenchen.de The calculated energy barriers for these pathways were found to be similar, indicating competitive reaction channels. uni-muenchen.de
Similarly, DFT studies on the cycloaddition reactions of nitrones to 1-cinnamoyl-1-piperidine have elucidated the reaction mechanisms by locating the relevant transition states. researchgate.net These studies confirmed that the reactions proceed through a concerted but asynchronous mechanism, where the new chemical bonds are formed simultaneously but at different rates. researchgate.net Another computational study on the gold-catalyzed Nazarov reaction in piperidine derivatives highlighted how the nitrogen atom stabilizes the cationic intermediate, thereby lowering the activation barrier of the reaction. beilstein-journals.org
The modeling process typically involves:
Locating Stationary Points: Identifying the energy minima corresponding to reactants and products, and the first-order saddle points corresponding to transition states on the potential energy surface.
Calculating Activation Energies: Determining the energy difference between the reactants and the transition state, which is a key factor governing the reaction rate.
Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path from the transition state downhill to both the reactants and products to ensure the located transition state correctly connects the intended species. beilstein-journals.org
Intermolecular Interactions and Hydrate (B1144303) Formation Studies in Related Piperidine Systems
The study of intermolecular interactions and hydrate formation is critical for understanding the solid-state properties of piperidine derivatives. While specific research on this compound is limited, extensive structural and computational studies on closely related compounds, particularly 4-methylpiperidine (B120128) and 4-chloropiperidine (B1584346), offer significant insights. rsc.orgrsc.org
Research has shown that small aliphatic amines, including piperidine, readily form crystalline hydrates. rsc.org This tendency is driven by favorable hydrogen bond formation between the amine and water molecules. rsc.org However, substitution on the piperidine ring can significantly influence the stoichiometry and structure of the resulting hydrates. rsc.org
A detailed investigation using X-ray crystallography and quantum chemistry revealed that 4-methylpiperidine forms a hemihydrate (two amine molecules per one water molecule) and a trihydrate (one amine per three water molecules). rsc.orgrsc.org In contrast, 4-chloropiperidine forms a monohydrate and a trihydrate. rsc.org Despite numerous attempts, hydrates with a higher water content, similar to those formed by the parent piperidine, could not be crystallized for these substituted derivatives at ambient pressure. rsc.org
Computational Analysis of Hydrates:
Periodic DFT-D3 calculations have been instrumental in understanding the energetics of these hydrate crystals. rsc.org For the trihydrates of both 4-methylpiperidine and 4-chloropiperidine, which share an identical melting temperature of 263 K, calculations showed that they also possess identical water layer energies and similar total hydrogen bond energies, despite differences in the specific arrangement of hydrogen bonds between the amine and the water layers. rsc.org
In the 4-methylpiperidine hemihydrate, the crystal structure is dominated by hydrogen bonding. rsc.org The water molecule acts as a donor for two strong O-H···N hydrogen bonds and as an acceptor for two significantly weaker N-H···O bonds. rsc.org Computational analysis of the interaction energies confirms this disparity, as shown in the table below.
| Interaction Type | O···N Distance (Å) | Calculated Energy (kJ mol-1) |
|---|---|---|
| O1–H1···N2 (Strong) | 2.918 | -40.5 |
| O1–H2···N1 (Strong) | 2.952 | -34.7 |
| N-H···O (Weak) | 3.150 | ~ -10 |
| N-H···O (Weak) | 3.087 |
Data sourced from a computational study on intermolecular interactions in substituted piperidine hydrates. rsc.org The energy of the weaker N-H···O interactions is approximately 3-4 times smaller than the strong O-H···N interactions. rsc.org
Influence of Substituents:
These findings suggest that this compound would also form a limited range of hydrates, with its intermolecular interactions being a complex interplay of hydrogen bonding involving the piperidine nitrogen and the ether oxygen, alongside van der Waals forces influenced by the ethyl and methyl groups.
| Compound | Hydrate Forms Identified | Melting Point of Trihydrate (K) |
|---|---|---|
| 4-Methylpiperidine | Hemihydrate, Trihydrate | 263 |
| 4-Chloropiperidine | Monohydrate, Trihydrate | 263 |
Summary of hydrate formation for related 4-substituted piperidines. rsc.org
Reactivity and Reaction Pathways of 4 Ethoxy 4 Methylpiperidine
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a key center of reactivity, participating in nucleophilic and base-catalyzed reactions.
Nucleophilic Reactivity of the Tertiary Amine Nitrogen
The nitrogen atom in 4-ethoxy-4-methylpiperidine is a tertiary amine, and its lone pair of electrons allows it to act as a nucleophile. Tertiary amines are generally considered to be good nucleophiles, often more so than secondary amines in aprotic solvents, though steric hindrance can play a significant role in their reactivity. masterorganicchemistry.com The methyl group at the C-4 position does not significantly hinder the nitrogen's ability to attack electrophiles.
The nucleophilicity of piperidine derivatives is well-established, and they participate in a range of substitution and addition reactions. researchgate.net For instance, the nitrogen can attack alkyl halides, acyl halides, and other electron-deficient centers. The presence of the ethoxy group at the C-4 position can influence the electron density at the nitrogen atom through inductive effects, but the fundamental nucleophilic character of the tertiary amine is retained.
Protonation Equilibria and Basicity Considerations
Like other amines, the nitrogen atom of this compound can be protonated by acids to form a piperidinium (B107235) salt. The basicity of piperidine derivatives is a critical factor in their reactivity and is quantified by the pKa of their conjugate acid. The pKa of the conjugate acid of piperidine itself is approximately 11.22, indicating it is a relatively strong base. wikipedia.org
| Compound | pKa of Conjugate Acid (approximate) | Reference |
| Piperidine | 11.22 | wikipedia.org |
| 4-Methylpiperidine (B120128) | >11.22 | Inferred |
| This compound | ~11 | Estimated |
Acylation and Alkylation Reactions at Nitrogen
The nucleophilic nitrogen of this compound readily undergoes acylation and alkylation reactions.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of N-acylpiperidinium salts, which can then be deprotonated to yield the corresponding N-acylpiperidine. These reactions are fundamental in peptide synthesis and the formation of various amides. mdpi.comnih.gov For example, reaction with ethyl chloroformate would yield an N-ethoxycarbonyl derivative. nih.gov
Alkylation: Alkylation with alkyl halides leads to the formation of quaternary ammonium (B1175870) salts. The rate and success of these reactions depend on the nature of the alkylating agent and the reaction conditions. For instance, reaction with methyl iodide would yield N-methyl-4-ethoxy-4-methylpiperidinium iodide. Such reactions are common for modifying the properties of piperidine-containing compounds. rsc.orgnih.gov
Role as a Base in Organic Reactions
Due to its basicity, this compound can function as a base in various organic reactions. Piperidine and its derivatives are commonly employed as catalysts or stoichiometric bases in condensation reactions, elimination reactions, and as scavengers for acidic byproducts. wikipedia.orgresearchgate.net For instance, it can be used to deprotonate acidic protons, such as those alpha to a carbonyl group, to generate enolates for subsequent reactions. Its use as a base is advantageous in many synthetic procedures due to its organic solubility and the ease of removal of the resulting piperidinium salt. researchgate.net
Reactions at the C-4 Position and Ring Carbon Atoms
The substituents at the C-4 position, particularly the ethoxy group, offer further avenues for chemical modification.
Functional Group Transformations of the Ethoxy Moiety
The ethoxy group at the C-4 position is an ether linkage and can undergo cleavage under specific conditions. Ethers are generally unreactive but can be cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), via nucleophilic substitution reactions (SN1 or SN2). chemistrytalk.org Cleavage of the ethoxy group in this compound would likely proceed through a protonated ether intermediate, followed by nucleophilic attack by the halide ion. This would result in the formation of a 4-hydroxy-4-methylpiperidine derivative and the corresponding ethyl halide.
The presence of a quaternary carbon at the C-4 position may influence the reaction mechanism. nih.gov Additionally, base-catalyzed displacement of vinylic ethoxy groups by amines has been reported, suggesting that under certain conditions, the ethoxy group could be displaced by other nucleophiles. rsc.org
| Reagent | Product | Reaction Type |
| HBr or HI | 4-Hydroxy-4-methylpiperidine + Ethyl halide | Ether Cleavage |
| Strong Nucleophile (under specific conditions) | 4-Substituted-4-methylpiperidine | Nucleophilic Substitution |
Stereochemical Outcomes in Substitution and Addition Reactions
The stereochemical outcomes of substitution and addition reactions involving this compound are dictated by the steric and electronic environment around the piperidine ring. The presence of a quaternary center at the C4 position, bearing both an ethoxy and a methyl group, significantly influences the approach of reagents and the stability of transition states, leading to predictable stereoselectivity in many cases.
Substitution Reactions:
Nucleophilic substitution reactions at the C4 position, if they were to occur, would proceed through mechanisms that are heavily influenced by the bulky substituents. However, direct substitution at the C4 carbon is generally unlikely due to the presence of two alkyl groups and an alkoxy group, making it a sterically hindered tertiary center. Instead, reactions are more likely to occur at other positions if the ring is appropriately activated.
For substitution reactions on the nitrogen atom (N-alkylation or N-acylation), the stereochemical outcome is primarily determined by the existing conformation of the piperidine ring. The ring typically adopts a chair conformation to minimize steric strain. The approach of an electrophile to the nitrogen lone pair will preferentially occur from the equatorial position to avoid steric hindrance from the axial hydrogens on the ring.
Addition Reactions:
Addition reactions to a derivative of this compound, for instance, a tetrahydropyridine (B1245486) precursor, would exhibit distinct stereoselectivity. The facial selectivity of the addition would be governed by the directing effects of the substituents.
A key example can be inferred from the diastereoselective epoxidation of substituted tetrahydropyridines. acs.orgnih.gov For a tetrahydropyridine precursor to this compound, the approach of an epoxidizing agent would be directed by the substituents on the ring. The bulky groups at the C4 position would sterically hinder one face of the double bond, leading to the preferential formation of one diastereomer of the epoxide. Subsequent nucleophilic ring-opening of this epoxide would proceed with high regioselectivity and stereospecificity, typically following an anti-diaxial opening pathway. nih.govresearchgate.net
The table below summarizes the expected stereochemical outcomes for key reactions, based on studies of analogous piperidine systems.
| Reaction Type | Reagent/Conditions | Expected Major Stereochemical Outcome | Basis for Prediction |
| N-Alkylation | Alkyl halide | Equatorial addition of the alkyl group | Minimized 1,3-diaxial interactions in the chair conformation |
| Epoxidation of a Δ²,³-tetrahydropyridine precursor | Peroxy acid | syn-epoxidation relative to a directing group or attack from the less hindered face | Steric hindrance from C4 substituents and potential directing effects |
| Epoxide Ring-Opening | Nucleophile under acidic conditions | trans-diaxial opening | Fürst-Plattner rule and formation of the more stable chair-like transition state wikipedia.org |
Ring-Opening and Ring-Expansion Reactions of the Piperidine Core
While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations often require the presence of activating groups or the generation of reactive intermediates.
Ring-Opening Reactions:
Ring-opening of the this compound core is not a common reaction pathway due to the stability of the saturated heterocyclic system. Such reactions would typically require harsh conditions and the cleavage of a carbon-nitrogen or carbon-carbon bond. For instance, Hofmann elimination of a quaternary ammonium salt derived from this compound could lead to ring opening. The regioselectivity of this elimination would be influenced by the substitution pattern of the ring.
A more synthetically relevant approach to structures that could be formed from ring-opening involves the oxidative cleavage of a precursor molecule. For example, the oxidative cleavage of a cyclopentene (B43876) derivative can lead to a dicarbonyl compound, which can then be cyclized in the presence of an amine to form a piperidine ring, representing a formal ring-expansion of the initial carbocycle to a heterocycle. nih.govproquest.com
Ring-Expansion Reactions:
Ring-expansion reactions could potentially be used to synthesize larger heterocyclic systems from this compound derivatives. For example, a Tiffeneau-Demjanov-type rearrangement could be envisioned if a suitable precursor, such as a 4-aminomethyl-4-hydroxypiperidine derivative, were synthesized. Diazotization of the primary amine would generate a carbocation, which could then induce a ring expansion to a seven-membered azepane ring. The migratory aptitude of the ring carbons would determine the regiochemical outcome of the expansion.
The table below outlines plausible, though not directly reported, ring-opening and expansion scenarios for derivatives of this compound.
| Reaction Type | Plausible Precursor/Conditions | Potential Product | Mechanistic Insight |
| Ring-Opening | N-methylated quaternary ammonium salt / Hofmann elimination conditions | Alkenyl amine | Cleavage of a C-N bond via an E2 mechanism |
| Ring-Expansion | 4-(aminomethyl)-4-hydroxypiperidine derivative / NaNO₂, HCl | Azepan-4-one derivative | Carbocation-mediated rearrangement |
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity and stereoselectivity are critical considerations in the reactions of substituted piperidines. wikipedia.org In this compound, the substitution at the C4 position creates a permanent stereocenter if the nitrogen substituents are different, and significantly influences the reactivity of the rest of the ring.
Regioselectivity:
The term regioselectivity describes the preference of a reaction to occur at a particular position. wikipedia.org In reactions involving the piperidine ring of this compound, the electronic nature of the nitrogen atom and the steric bulk of the C4-substituents are the primary determinants of regioselectivity.
For reactions involving deprotonation of the ring carbons, the presence of an electron-withdrawing group on the nitrogen can activate the adjacent C2 and C6 positions. However, the steric hindrance at C4 would likely have a minimal electronic effect on the acidity of the protons at C3 and C5.
In the context of the ring-opening of an epoxide precursor, the regioselectivity is highly predictable. Nucleophilic attack under acidic conditions will preferentially occur at the more substituted carbon that can better stabilize a partial positive charge in the transition state. nih.govresearchgate.net
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. As discussed in section 5.2.2, the chair conformation of the piperidine ring and the steric bulk of the substituents at C4 are the main factors controlling stereoselectivity.
Reactions at the nitrogen atom will favor the formation of a product where the new substituent occupies the equatorial position to minimize steric interactions. For reactions on the ring itself, such as hydrogenation of a tetrahydropyridine precursor, the catalyst will typically approach from the less sterically hindered face of the molecule, leading to a high degree of diastereoselectivity. rsc.orgwhiterose.ac.uk
The following table provides a summary of the expected regiochemical and stereochemical preferences in key reaction types involving this compound or its immediate precursors.
| Reaction Type | Regiochemical Preference | Stereochemical Preference | Influencing Factors |
| Deprotonation (with N-activating group) | C2/C6 positions | Axial deprotonation may be favored for better orbital overlap | Electronic activation by the N-substituent |
| Epoxide Ring-Opening (of a 3,4-epoxide precursor) | Attack at C4 | trans-diaxial product | Electronic stabilization at C4 and stereoelectronic control |
| Hydrogenation (of a tetrahydropyridine precursor) | Not applicable | Delivery of hydrogen from the less hindered face | Steric hindrance from C4 substituents and the N-substituent |
Applications of 4 Ethoxy 4 Methylpiperidine in Advanced Organic Synthesis
As a Chiral Auxiliary or Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and building blocks are indispensable tools. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed for potential recycling.
While the direct application of 4-Ethoxy-4-methylpiperidine as a chiral auxiliary is not extensively documented in scientific literature, its structural framework suggests potential in this area. For a molecule to function as an effective chiral auxiliary, it must be readily available in an enantiomerically pure form and possess a handle for attachment to and detachment from the substrate. Chiral derivatives of 4-methylpiperidine (B120128) have been synthesized and evaluated for their biological activities, indicating that stereoselective synthesis of such substituted piperidines is achievable.
Should enantiomerically pure this compound be accessible, it could theoretically be employed in asymmetric synthesis. For instance, the nitrogen atom of the piperidine (B6355638) ring could be acylated with a prochiral substrate. The steric and electronic properties of the ethoxy and methyl groups at the 4-position could then influence the facial selectivity of a nucleophilic attack on a nearby reactive center, leading to the formation of one diastereomer in excess. Subsequent cleavage of the N-acyl bond would release the chiral product and regenerate the auxiliary.
Development of Novel Synthetic Reagents and Catalysts Utilizing the this compound Moiety
The development of novel reagents and catalysts is a continuous pursuit in organic synthesis, aiming for higher efficiency, selectivity, and sustainability. The piperidine scaffold has been utilized in the design of various organocatalysts and ligands for metal-catalyzed reactions.
There is limited specific information in the scientific literature on the development of novel synthetic reagents and catalysts that explicitly utilize the this compound moiety. However, based on the known reactivity of similar piperidine-based systems, several potential applications can be envisioned.
For instance, chiral derivatives of this compound could be functionalized to act as ligands in asymmetric catalysis. The nitrogen atom could coordinate to a metal center, and the stereogenic environment created by the substituents could influence the outcome of reactions such as asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.
Furthermore, the basic nature of the piperidine nitrogen allows for its potential use in the development of organocatalysts. For example, it could serve as a basic component in bifunctional catalysts that also possess a hydrogen-bond donating group, facilitating a range of stereoselective transformations. The ethoxy and methyl groups could be strategically employed to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.
Precursor in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules, particularly those with biological activity, often involves the construction of intricate molecular architectures. The piperidine ring is a common feature in many natural products and pharmaceuticals, making substituted piperidines valuable precursors.
While specific examples detailing the use of this compound as a scaffold for constructing other heterocyclic systems are not prevalent in the literature, the inherent reactivity of the piperidine ring provides numerous possibilities. The nitrogen atom can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. For instance, functionalization of the nitrogen with a suitable electrophile containing a nucleophilic site could lead to intramolecular cyclization, yielding bicyclic structures.
The integration of the this compound unit into polycyclic frameworks is a plausible synthetic strategy, although specific examples are not widely reported. In the synthesis of complex natural products, pre-formed ring systems are often strategically coupled to construct the final polycyclic architecture. The this compound moiety could be incorporated into a larger molecule through various carbon-carbon or carbon-heteroatom bond-forming reactions, serving as a key structural component of a polycyclic natural product or a designed bioactive molecule.
Role in Protecting Group Removal Strategies in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the temporary protection of the α-amino group of amino acids is crucial. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used protecting groups for this purpose due to its lability under basic conditions. The standard procedure for Fmoc removal involves treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
While the direct use of this compound for Fmoc deprotection is not extensively documented, a closely related analogue, 4-methylpiperidine, has been thoroughly investigated as a viable alternative to piperidine. rsc.orgpeptide.comscielo.org.mxresearchgate.net The research on 4-methylpiperidine provides valuable insights into the potential role and efficacy of this compound in this application.
The mechanism of Fmoc removal by a secondary amine like piperidine or its derivatives involves a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the free amine. The secondary amine also acts as a scavenger for the liberated DBF, preventing its polymerization and other side reactions.
Studies comparing 4-methylpiperidine with piperidine for Fmoc deprotection have shown that 4-methylpiperidine is an equally efficient reagent. rsc.orgmdpi.com In some cases, it has been observed to offer advantages. For instance, the reaction rates for Fmoc removal by methylpiperidine derivatives follow the order: 4-methyl- > 3-methyl- > 2-methylpiperidine. scielo.org.mx This suggests that the electronic and steric effects of the methyl group can influence the deprotection efficiency.
The presence of an ethoxy group at the 4-position in this compound would likely have a minimal impact on the basicity of the piperidine nitrogen compared to a methyl group. Therefore, it is reasonable to expect that this compound would also be an effective reagent for Fmoc deprotection, exhibiting similar or slightly modulated reactivity compared to 4-methylpiperidine.
The table below summarizes a comparative study on the yield and purity of peptides synthesized using different deprotection reagents, including 4-methylpiperidine (4MP) and piperidine (PP). semanticscholar.org
| Peptide | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
|---|---|---|---|---|
| NBC155 | 4MP | 32 | 72 | 23 |
| PP | 35 | 70 | 25 | |
| PZ | 25 | 68 | 17 | |
| NBC759 | 4MP | 28 | 65 | 18 |
| PP | 30 | 67 | 20 | |
| PZ | 22 | 60 | 13 | |
| NBC1951 | 4MP | 25 | 58 | 15 |
| PP | 29 | 62 | 18 | |
| PZ | 20 | 55 | 11 |
The data indicates that 4-methylpiperidine performs comparably to piperidine in terms of crude yield, purity, and peptide-specific yield, making it a suitable substitute. Given the structural similarity, this compound would be expected to show a similar performance profile.
Future Research Directions in 4 Ethoxy 4 Methylpiperidine Chemistry
Exploration of Undiscovered Synthetic Routes and Green Methodologies
The advancement of organic synthesis is intrinsically linked to the development of efficient, sustainable, and cost-effective methodologies. For 4-Ethoxy-4-methylpiperidine, future research should prioritize the discovery of novel synthetic pathways that improve upon existing methods, with a strong emphasis on green chemistry principles.
Current synthetic approaches often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future exploration could focus on:
One-Pot Syntheses: Developing convergent, one-pot reactions starting from readily available precursors to streamline the synthesis and reduce the need for intermediate purification steps.
Catalytic Approaches: Investigating novel transition-metal or organocatalytic systems to construct the piperidine (B6355638) ring or install the ethoxy and methyl groups with high stereocontrol and efficiency.
Green Methodologies: A significant avenue for future research is the adoption of green chemistry principles. mdpi.comnih.gov This involves utilizing environmentally benign solvents, reducing energy consumption through methods like microwave-assisted synthesis, and employing biodegradable catalysts. core.ac.ukresearchgate.net The use of plant-based extracts or microbial systems for nanoparticle synthesis highlights a broader trend toward bio-inspired and sustainable chemical production that could be adapted for small molecule synthesis. mdpi.comnih.govmdpi.com Research into biocatalysis, using enzymes to perform key synthetic transformations, could offer highly selective and environmentally friendly routes to this compound and its derivatives.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby accelerating the research and development process. For this compound, advanced computational modeling can offer profound insights into its structure-reactivity relationships.
Future research in this area should include:
Quantum Mechanical Evaluations: Employing methods like Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for its synthesis and derivatization. researchgate.net Such studies can elucidate the electronic effects of the ethoxy and methyl groups on the reactivity of the piperidine nitrogen.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for derivatives of this compound can correlate structural features with biological activity or physical properties. jksus.orgresearchgate.net These models are invaluable for rationally designing new compounds with enhanced properties for specific applications, such as drug discovery. jksus.orgresearchgate.net
Molecular Docking Studies: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of biological targets like enzymes and receptors. jksus.orgresearchgate.net This computational screening can prioritize compounds for synthesis and biological testing, saving significant time and resources.
Development of Novel Derivatization Strategies for Enhanced Synthetic Utility
The synthetic utility of a chemical scaffold is defined by its ability to be readily modified into a wide range of derivatives. This compound possesses a secondary amine that serves as a prime handle for derivatization. Future research should focus on expanding the toolkit of reactions to functionalize this core structure.
Key areas for exploration include:
N-Functionalization: While standard N-alkylation and N-acylation are straightforward, research into more complex functionalization is warranted. This includes the introduction of diverse substituents to explore structure-activity relationships comprehensively.
Ring Modification: Investigating reactions that modify the piperidine ring itself, although more challenging, could lead to novel scaffolds with unique three-dimensional shapes.
Asymmetric Synthesis: Developing asymmetric routes to chiral derivatives of this compound is crucial, as stereochemistry often plays a critical role in biological activity. This could involve chiral auxiliaries or asymmetric catalysis. The synthesis of substituted piperidines using chiral hydrazones serves as an example of creating complex stereocenters in such ring systems.
Investigation of its Role in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid structure and hydrogen bonding capabilities of the this compound scaffold make it an attractive building block for creating novel supramolecular assemblies and advanced materials.
Future research could investigate its potential to:
Form Ordered Structures: Explore the self-assembly of derivatives into well-defined nanostructures like nanofibers, nanotubes, or vesicles. rsc.orgnih.gov The piperidine ring can act as a rigid scaffold, while appended functional groups can direct the non-covalent interactions.
Develop Functional Materials: Incorporate the scaffold into polymers or metal-organic frameworks (MOFs) to create materials with tailored properties, such as porosity for gas storage or catalytic activity.
Create Bio-instructive Materials: In the context of biomaterials, peptide-based supramolecular assemblies have shown great promise for therapeutic applications. rsc.orgnih.gov By functionalizing this compound with bioactive moieties, it could be used to create new classes of materials that can interact with biological systems in a controlled manner.
Application in the Synthesis of Structurally Diverse Libraries
Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. nih.govimperial.ac.uk The this compound core is an excellent starting point for the construction of such libraries.
Future directions in this area should focus on:
Scaffold-Based Library Design: Using the this compound scaffold as a central core and systematically varying substituents at the nitrogen atom and potentially other positions. This approach allows for the exploration of a defined chemical space around a privileged structure.
High-Throughput Synthesis: Adapting derivatization reactions for automated or parallel synthesis platforms to accelerate the production of compound libraries. imperial.ac.uk Solid-phase synthesis techniques, commonly used for peptides and peptoids, could be adapted for this purpose. escholarship.orgrsc.org
Drug Discovery Applications: The utility of substituted piperidine scaffolds in drug discovery is well-established. For instance, the discovery of LNP023, a Factor B inhibitor for complement-mediated diseases, involved the optimization of a complex molecule containing a substituted 4-ethoxypiperidine (B1589571) moiety. nih.gov This success underscores the potential of libraries based on the this compound scaffold to yield novel therapeutic agents.
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | ↑ Rate, ↓ Purity |
| Solvent Polarity | High (DMF, Acetonitrile) | ↑ Solubility |
| Base Strength | Strong (K₂CO₃) | ↑ Alkylation |
Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be identified?
Q. Basic | Structural Characterization
- NMR Spectroscopy :
- Mass Spectrometry (MS) : A molecular ion peak at m/z 157 (C₈H₁₇NO⁺) validates the molecular formula .
- IR Spectroscopy : Stretching vibrations at 1100–1250 cm⁻¹ (C–O–C) and 2800–3000 cm⁻¹ (C–H) confirm functional groups .
How does the ethoxy group in this compound influence its reactivity in nucleophilic substitution compared to other piperidine derivatives?
Advanced | Mechanistic Studies
The ethoxy group acts as an electron-donating substituent, destabilizing the piperidine ring’s nitrogen lone pair and reducing nucleophilicity. This contrasts with electron-withdrawing groups (e.g., sulfonyl in 4-[(4-Methoxyphenyl)sulfonyl]piperidine), which increase ring electrophilicity . Key reactivity considerations:
- Steric effects : The 4-methyl group hinders axial attack, favoring equatorial substitution.
- Solvent effects : Polar solvents stabilize transition states in SN2 mechanisms, enhancing substitution rates .
What strategies resolve contradictions in reported bioactivity data for this compound across studies?
Advanced | Data Contradiction Analysis
Discrepancies in bioactivity (e.g., receptor binding affinity) may arise from:
- Purity variance : Impurities >2% can skew assay results (e.g., HPLC purity verification recommended) .
- Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. saline) alter ligand-receptor interactions .
- Structural analogs : Misidentification of derivatives (e.g., 4-methoxy vs. 4-ethoxy analogs) may conflate data .
Q. Table 2: Bioactivity Data Comparison Framework
| Variable | Standardization Approach |
|---|---|
| Compound Purity | ≥98% (HPLC-validated) |
| Solvent Concentration | ≤0.1% DMSO in cell-based assays |
| Control Compounds | Include known agonists/antagonists |
What are the critical safety protocols for handling this compound in laboratory settings?
Q. Basic | Safety and Handling
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods for synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent degradation .
How can computational modeling predict the metabolic pathways of this compound?
Q. Advanced | Methodological Approaches
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor to model cytochrome P450-mediated oxidation (e.g., ethoxy → hydroxy metabolites) .
- Docking Studies : Simulate interactions with CYP3A4 or CYP2D6 enzymes to identify potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
